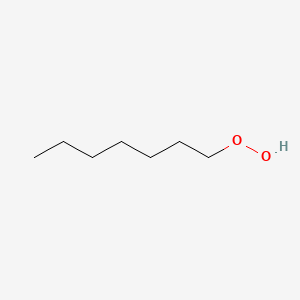

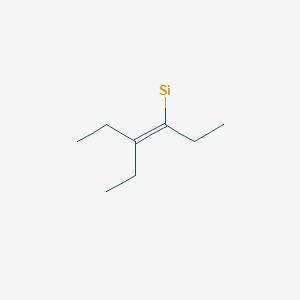

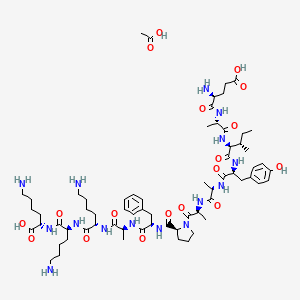

![molecular formula C28H34ClN3O9S2 B14755719 butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)

butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KFA-1982 is a novel and potent small molecule drug that functions as a factor Xa inhibitor. It was initially developed by Kissei Pharmaceutical Co., Ltd. and is primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis and venous thrombosis .

Métodos De Preparación

The synthesis of KFA-1982 involves the design and creation of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. This approach focuses on improving systemic clearance and bioavailability. The synthetic route includes the incorporation of a carboxymethoxy group to enhance systemic clearance, followed by the conversion of the amidoxime to a prodrug . The industrial production methods for KFA-1982 are not extensively detailed in the available literature, but the compound is synthesized and optimized for clinical development through rigorous pharmacokinetic screening and bioavailability studies .

Análisis De Reacciones Químicas

KFA-1982 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not explicitly mentioned in the available sources.

Reduction: Reduction reactions may be involved in the conversion of the amidoxime prodrug to its active form.

Substitution: The synthesis of KFA-1982 involves substitution reactions to incorporate functional groups that enhance its pharmacokinetic properties.

Common reagents and conditions used in these reactions include carboxymethoxy groups and amidoxime derivatives. The major products formed from these reactions are the active forms of the compound that exhibit potent factor Xa inhibitory activity .

Aplicaciones Científicas De Investigación

KFA-1982 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and optimization of factor Xa inhibitors.

Biology: KFA-1982 is investigated for its effects on the coagulation cascade and its potential to prevent thrombosis.

Medicine: The compound is being developed as an anticoagulant for the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism

Mecanismo De Acción

KFA-1982 exerts its effects by inhibiting factor Xa, an essential enzyme in the coagulation cascade. By blocking factor Xa, KFA-1982 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a promising candidate for anticoagulant therapy .

Comparación Con Compuestos Similares

KFA-1982 is compared with other factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban. While these compounds share a similar mechanism of action, KFA-1982 is unique due to its specific synthetic route and pharmacokinetic properties. The incorporation of a carboxymethoxy group and the use of an amidoxime prodrug strategy distinguish KFA-1982 from other inhibitors .

Similar compounds include:

- Rivaroxaban

- Apixaban

- Edoxaban

These compounds are also factor Xa inhibitors but differ in their chemical structures and pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C28H34ClN3O9S2 |

|---|---|

Peso molecular |

656.2 g/mol |

Nombre IUPAC |

butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride |

InChI |

InChI=1S/C28H33N3O9S2.ClH/c1-3-4-15-39-27(33)18-40-24-17-20(22-7-5-6-8-25(22)41(2,35)36)10-9-19(24)13-14-30-42(37,38)26-12-11-21(16-23(26)32)28(29)31-34;/h5-12,16-17,30,32,34H,3-4,13-15,18H2,1-2H3,(H2,29,31);1H |

Clave InChI |

FAEDCCJGHHOOEK-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)COC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)C)CCNS(=O)(=O)C3=C(C=C(C=C3)C(=NO)N)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

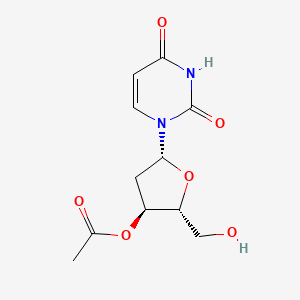

![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)

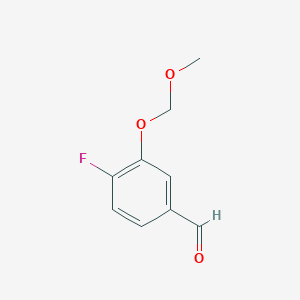

![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

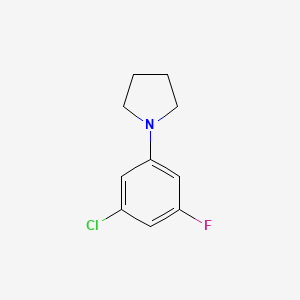

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)